molecular formula C7H10N2O4S2 B215392 2-(Ethylsulfonyl)-3-pyridinesulfonamide

2-(Ethylsulfonyl)-3-pyridinesulfonamide

Cat. No. B215392
M. Wt: 250.3 g/mol
InChI Key: BCKUGYPZNGSCNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylsulfonyl)-3-pyridinesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonyl)-3-pyridinesulfonamide is not fully understood. However, it has been proposed that the compound exerts its biological activities by inhibiting specific enzymes or receptors. For example, the compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in various physiological processes, including acid-base balance, ion transport, and respiration.
Biochemical and Physiological Effects:
2-(Ethylsulfonyl)-3-pyridinesulfonamide has been found to exhibit various biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, the compound has been shown to exhibit hypoglycemic effects by improving insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(Ethylsulfonyl)-3-pyridinesulfonamide is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel therapeutic agents. The compound is also relatively easy to synthesize, which makes it readily available for laboratory experiments. However, one of the limitations of the compound is its relatively low solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-(Ethylsulfonyl)-3-pyridinesulfonamide. One of the areas of interest is the development of novel derivatives with improved biological activities and pharmacokinetic properties. Another area of interest is the elucidation of the mechanism of action of the compound, which may provide insights into its therapeutic potential. Furthermore, the compound may also have potential applications in other fields, such as materials science and agrochemicals.

Synthesis Methods

The synthesis of 2-(Ethylsulfonyl)-3-pyridinesulfonamide can be achieved through various methods, including reaction of 2-chloronicotinic acid with ethylsulfonyl chloride, followed by reaction with ammonia. Another method involves the reaction of 2-aminonicotinic acid with ethylsulfonyl chloride, followed by cyclization with phosphorous oxychloride. The yield of the compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

2-(Ethylsulfonyl)-3-pyridinesulfonamide has been found to exhibit various biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. It has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. The compound has also been used as a building block for the synthesis of novel compounds with improved biological activities.

properties

Product Name

2-(Ethylsulfonyl)-3-pyridinesulfonamide

Molecular Formula

C7H10N2O4S2

Molecular Weight

250.3 g/mol

IUPAC Name

2-ethylsulfonylpyridine-3-sulfonamide

InChI

InChI=1S/C7H10N2O4S2/c1-2-14(10,11)7-6(15(8,12)13)4-3-5-9-7/h3-5H,2H2,1H3,(H2,8,12,13)

InChI Key

BCKUGYPZNGSCNZ-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C1=C(C=CC=N1)S(=O)(=O)N

Canonical SMILES

CCS(=O)(=O)C1=C(C=CC=N1)S(=O)(=O)N

Origin of Product

United States

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